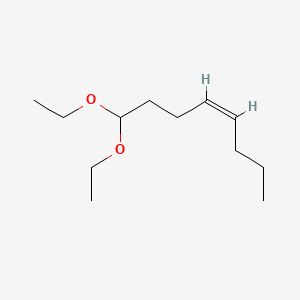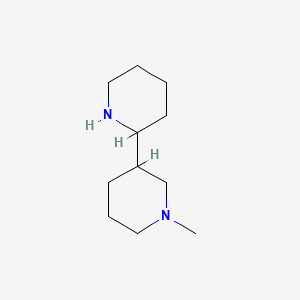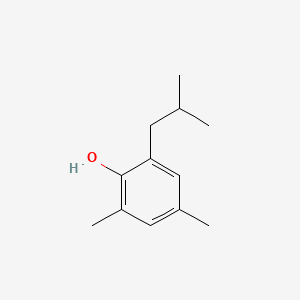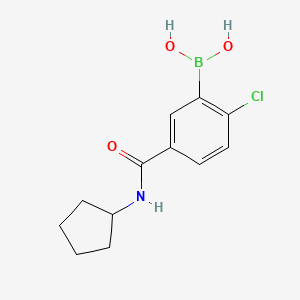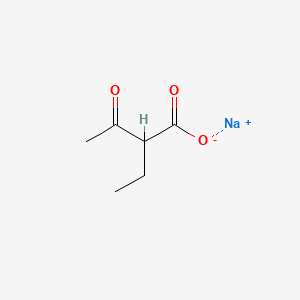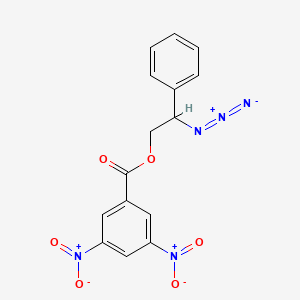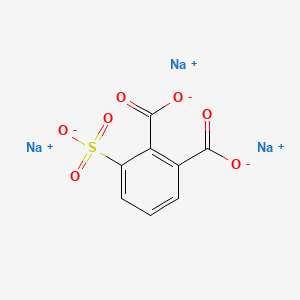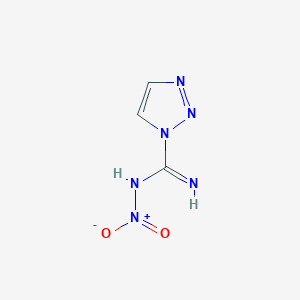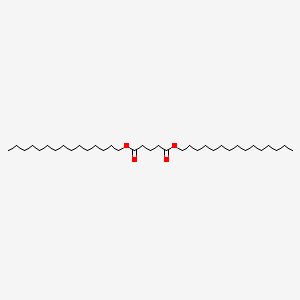
Benzenecarbothioamide, N-(4-cyclohexylphenyl)-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenecarbothioamide, N-(4-cyclohexylphenyl)-4-methyl- is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a benzenecarbothioamide group attached to a 4-cyclohexylphenyl ring with a methyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, N-(4-cyclohexylphenyl)-4-methyl- typically involves the reaction of 4-cyclohexylphenylamine with benzenecarbothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenecarbothioamide, N-(4-cyclohexylphenyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioamide group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation, sulfuric acid as catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Applications De Recherche Scientifique
Benzenecarbothioamide, N-(4-cyclohexylphenyl)-4-methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzenecarbothioamide, N-(4-cyclohexylphenyl)-4-methyl- involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The aromatic ring and cyclohexyl group contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenecarbothioamide, N-(4-cyclohexylphenyl)-4-methoxy-: Similar structure but with a methoxy substituent instead of a methyl group.
Benzenecarbothioamide, N-(4-cyclohexylphenyl)-4-chloro-: Contains a chloro substituent on the aromatic ring.
Benzenecarbothioamide, N-(4-cyclohexylphenyl)-4-nitro-: Features a nitro group on the aromatic ring.
Uniqueness
Benzenecarbothioamide, N-(4-cyclohexylphenyl)-4-methyl- is unique due to its specific combination of substituents, which influence its chemical reactivity and biological activity. The presence of the methyl group enhances its lipophilicity, potentially affecting its pharmacokinetic properties.
Propriétés
Numéro CAS |
147701-86-8 |
|---|---|
Formule moléculaire |
C20H23NS |
Poids moléculaire |
309.5 g/mol |
Nom IUPAC |
N-(4-cyclohexylphenyl)-4-methylbenzenecarbothioamide |
InChI |
InChI=1S/C20H23NS/c1-15-7-9-18(10-8-15)20(22)21-19-13-11-17(12-14-19)16-5-3-2-4-6-16/h7-14,16H,2-6H2,1H3,(H,21,22) |
Clé InChI |
OWNSMFZYFRWLRL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=S)NC2=CC=C(C=C2)C3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





